molecular formula C9H11NO4S B13657093 Ethyl 6-(methylsulfonyl)nicotinate

Ethyl 6-(methylsulfonyl)nicotinate

Cat. No.: B13657093
M. Wt: 229.26 g/mol
InChI Key: XYLREMARFDHFST-UHFFFAOYSA-N
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Description

Ethyl 6-(methylsulfonyl)nicotinate is a nicotinic acid derivative featuring an ethyl ester group at the 2-position and a methylsulfonyl (-SO₂CH₃) substituent at the 6-position of the pyridine ring. The methylsulfonyl group is a strong electron-withdrawing moiety, which influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

ethyl 6-methylsulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-3-14-9(11)7-4-5-8(10-6-7)15(2,12)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLREMARFDHFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(methylsulfonyl)nicotinate typically involves the esterification of 6-(methylsulfonyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group on the nicotinic acid ring can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 6-(methylsulfonyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Overview of Ethyl Nicotinate Derivatives

Compound Name & Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Activity/Application Source (Evidence)
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) C₂₁H₂₀N₄O₄ 392.41 Anti-fibrotic (IC₅₀: 45.69 μM)
Ethyl 6-(pyrrolidin-1-yl)nicotinate C₁₂H₁₆N₂O₂ 220.27 Biochemical reagent/intermediate
Ethyl 6-((4,4-dimethylthiochroman-6-yl)vinyl)nicotinate* C₂₁H₂₄ClNO₂S 389.94 Retinoic acid receptor binding (antipsoriatic)
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ 215.64 Intermediate in organic synthesis

*Example from ; substituent includes a chloro-vinyl-thiochroman group.

Substituent-Driven Functional Differences

  • Anti-Fibrotic Activity : Derivatives with pyrimidinyl-carbamoyl substituents (e.g., compound 12m in ) exhibit potent anti-fibrotic effects, outperforming Pirfenidone (a clinical standard) with IC₅₀ values ~45 μM. The pyrimidine ring enhances binding to fibrosis-related targets, likely through hydrogen bonding and π-π stacking .
  • Antipsoriatic Potential: Compounds with thiochroman-ethynyl or chloro-vinyl-thiochroman groups () show affinity for retinoic acid receptors (RARs), critical in psoriasis treatment. Their bulkier substituents improve lipophilicity and receptor interaction .
  • Biochemical Reagents : Pyrrolidinyl-substituted derivatives () serve as intermediates in drug synthesis. The pyrrolidine ring’s basicity and solubility make them versatile building blocks .

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound is more electron-withdrawing than pyrrolidinyl (electron-donating) or methoxy groups. This difference impacts reactivity in nucleophilic substitutions and metabolic stability.
  • Molecular Weight & Solubility : Thiochroman-containing derivatives (e.g., 389.94 g/mol in ) have higher molecular weights and lipophilicity compared to simpler analogs like ethyl 2-chloro-6-methoxynicotinate (215.64 g/mol), influencing their pharmacokinetic profiles .

Research Findings and Implications

  • Anti-Fibrotic Agents: Pyrimidinyl-carbamoyl derivatives () demonstrate the importance of heterocyclic substituents in enhancing target specificity.
  • Retinoic Acid Receptor Modulators: Thiochroman-based nicotinates () highlight the role of steric bulk in RAR binding, a strategy applicable to designing topical antipsoriatic drugs .
  • Synthetic Utility : Pyrrolidinyl and methoxy-substituted nicotinates () underscore the versatility of ethyl nicotinate scaffolds in medicinal chemistry, enabling rapid derivatization .

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